



Application Notes and Protocols for PET Imaging with Terbium-149

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Compound of Interest		
Compound Name:	Terbium-149	
Cat. No.:	B1202998	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing **Terbium-149** (149 Tb) in Positron Emission Tomography (PET) imaging to visualize its distribution in preclinical research settings. **Terbium-149** is a unique radionuclide with theranostic potential, meaning it has both therapeutic (alpha particle emission) and diagnostic (positron emission) properties.[1][2][3][4] This dual capability allows for "alpha-PET," enabling the visualization of the distribution of the therapeutic agent itself.[5][6]

Introduction to Terbium-149 for PET Imaging

Terbium-149 is a radioisotope with a half-life of 4.1 hours, decaying through both alpha emission (3.97 MeV, 16.7% abundance) and positron emission (E β +mean = 730 keV, 7.1% abundance).[1][3][5][6] The emission of positrons allows for in vivo imaging using PET, a highly sensitive and quantitative imaging modality.[3] This provides a significant advantage in radiopharmaceutical development, as it allows for the non-invasive assessment of the biodistribution and tumor targeting of ¹⁴⁹Tb-labeled agents.

The ability to perform PET imaging with ¹⁴⁹Tb is particularly valuable for post-treatment assessment, enabling the visualization of the therapeutic radiopharmaceutical's distribution.[4] [7] As a radiolanthanide, ¹⁴⁹Tb can be stably chelated by macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can be conjugated to various targeting molecules like peptides and antibodies.[2][5]



Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving ¹⁴⁹Tb for PET imaging.

Table 1: Physical Properties of Terbium-149

Property	Value	Reference
Half-life (T1/2)	4.1 hours	[1]
Decay Mode	α -emission, β +-emission, Electron Capture	[4][7]
α-particle Energy (Eα)	3.97 MeV	[1]
α-particle Intensity (Iα)	16.7%	[1]
Mean Positron Energy (Eβ+mean)	730 keV	[3][5][6]
Positron Intensity (Iβ+)	7.1%	[3][5][6]
Gamma-ray Energy (Εγ) for SPECT	165 keV	[3]
Gamma-ray Intensity (Ιγ) for SPECT	26.4%	[3]

Table 2: Radiolabeling and Preclinical Imaging Parameters for ¹⁴⁹Tb-labeled Radiopharmaceuticals



Parameter	¹⁴⁹ Tb-DOTANOC	¹⁴⁹ Tb-PSMA-617	¹⁴⁹ Tb-cm09 (folate conjugate)
Targeting Moiety	DOTANOC	PSMA-617	Folate conjugate (cm09)
Target	Somatostatin Receptors	Prostate-Specific Membrane Antigen (PSMA)	Folate Receptor
Radiochemical Purity	>98%	>98%	>96%
Specific Activity	5 MBq/nmol	6 MBq/nmol	~0.48 MBq/nmol
Animal Model	Nude mouse with AR42J tumor xenografts	Mice with PSMA- positive PC-3 PIP tumors	KB tumor-bearing nude mice
Injected Activity (PET)	~7 MBq (~1.4 nmol)	5 MBq	~9 MBq
Imaging Time Point	2 hours post-injection	Not specified in search results	1.5 and 3 hours post- injection
Imaging Modality	Preclinical PET/CT	PET/CT	PET/CT

Experimental Protocols Production and Purification of Terbium-149

Terbium-149 is typically produced via proton-induced spallation of a tantalum target, followed by an online isotope separation process.[3][5]

- Irradiation: A tantalum target is irradiated with high-energy protons (e.g., 1.4 GeV).[7]
- Isotope Separation: The produced radionuclides are released from the target, ionized, and separated based on their mass-to-charge ratio using an online isotope separator. The mass-separated ¹⁴⁹Tb ion beam is then implanted into a catcher foil (e.g., zinc-coated gold).[5]
- Chemical Purification: The ¹⁴⁹Tb is chemically separated from the catcher foil and any isobaric or pseudo-isobaric impurities using cation exchange chromatography to obtain a highly pure solution of ¹⁴⁹Tb.[5]



Radiolabeling of a DOTA-conjugated Peptide with Terbium-149 (General Protocol)

This protocol is a general guideline based on the radiolabeling of DOTANOC with ¹⁴⁹Tb.[3][5]

- Reagents and Equipment:
 - \circ 149Tb in a suitable buffer (e.g., α -hydroxyisobutyric acid solution, pH 4.7)[5]
 - DOTA-conjugated peptide (e.g., DOTANOC)
 - Reaction vial
 - Heating block or water bath set to 95°C
 - High-Performance Liquid Chromatography (HPLC) system for quality control
- Procedure:
 - 1. Add the DOTA-conjugated peptide to the vial containing the purified ¹⁴⁹Tb solution.
 - 2. Incubate the reaction mixture at 95°C for 15 minutes.[3][5]
 - 3. Allow the reaction to cool to room temperature.
- Quality Control:
 - 1. Determine the radiochemical purity of the resulting ¹⁴⁹Tb-labeled peptide using HPLC.[5] A successful radiolabeling should yield a radiochemical purity of >98%.[3][5]
 - 2. Calculate the specific activity of the radiopharmaceutical (e.g., in MBq/nmol).

Preclinical PET/CT Imaging Protocol

This protocol is based on preclinical imaging studies with ¹⁴⁹Tb-DOTANOC in tumor-bearing mice.[3][5]

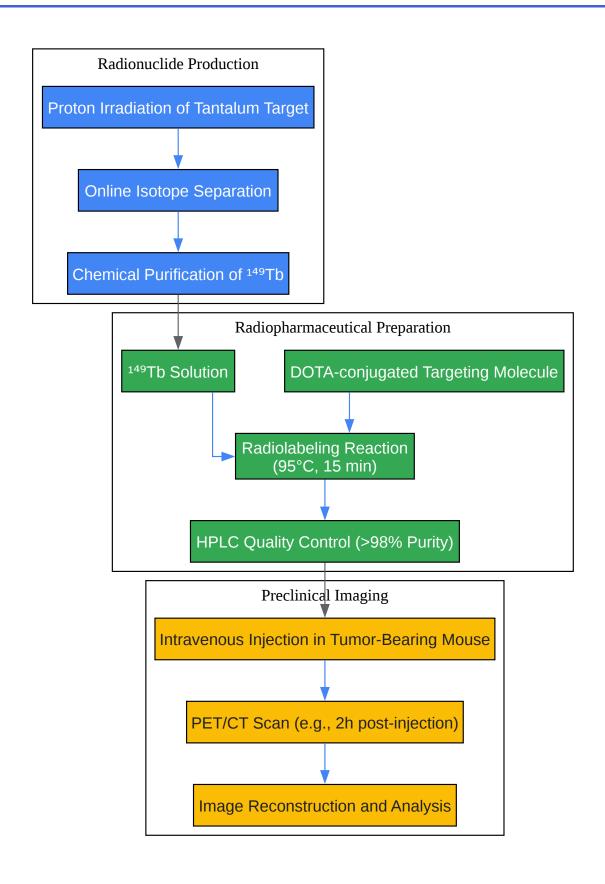
Animal Handling and Preparation:



- Use tumor-bearing mice (e.g., nude mice with xenografts).
- Anesthetize the mouse using a suitable anesthetic (e.g., a mixture of isoflurane and oxygen) for the duration of the injection and scan.[3][5]
- Radiopharmaceutical Administration:
 - Administer the ¹⁴⁹Tb-labeled compound (e.g., ~7 MBq of ¹⁴⁹Tb-DOTANOC) intravenously.
 [3][5]
- PET/CT Imaging:
 - Position the anesthetized mouse in a preclinical PET/CT scanner.
 - At a predetermined time point post-injection (e.g., 2 hours), acquire a static PET scan (e.g., 30 minutes duration).[3][5]
 - Following the PET scan, acquire a CT scan (e.g., 1.5 minutes duration) for anatomical coregistration and attenuation correction.[3][5]
- Image Reconstruction and Analysis:
 - Reconstruct the PET and CT images using the scanner's software.
 - Fuse the PET and CT images to visualize the biodistribution of the ¹⁴⁹Tb-labeled compound in relation to the anatomy.
 - Perform quantitative analysis by drawing regions of interest (ROIs) over tumors and other organs to determine the radioactivity concentration.

Visualizations

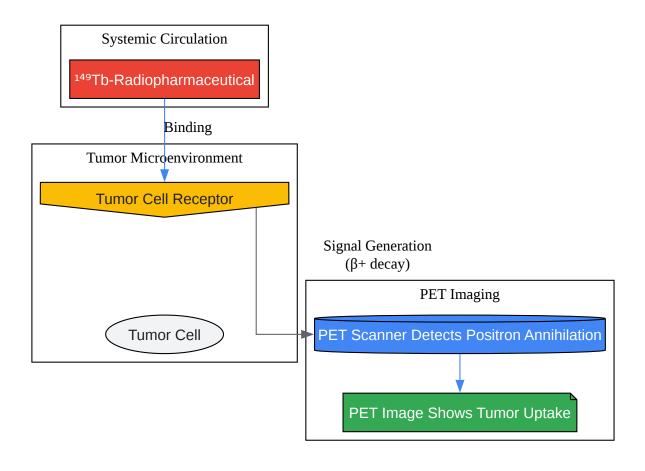




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Caption: Experimental workflow for PET imaging with **Terbium-149**.





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Caption: Conceptual diagram of targeted PET imaging with 149Tb.

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